

# Onfasprodil and Ketamine: A Comparative Analysis of Dissociative Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Mij821    |           |
| Cat. No.:            | B10830910 | Get Quote |

A deep dive into the mechanisms and clinical manifestations of dissociation induced by two distinct NMDA receptor modulators, providing essential data for researchers and drug development professionals.

This guide offers a comprehensive comparison of the dissociative effects of Onfasprodil (MIJ821), a novel selective negative allosteric modulator of the NMDA receptor subunit 2B (NR2B), and ketamine, a non-selective NMDA receptor antagonist. While both compounds target the glutamatergic system, their distinct mechanisms of action translate to significantly different clinical profiles, particularly concerning their dissociative properties.

## **Executive Summary**

Onfasprodil has emerged as a promising therapeutic agent with a significantly milder dissociative profile compared to ketamine. Clinical trial data demonstrates that Onfasprodil induces mild and transient dissociative effects, with a lower incidence and intensity as measured by standardized scales. In contrast, ketamine is well-known for its robust and dose-dependent dissociative and psychotomimetic effects, which are integral to its clinical profile as a dissociative anesthetic and a rapid-acting antidepressant, but also contribute to its abuse potential.

### **Mechanism of Action: A Tale of Two Modulators**

The divergent dissociative effects of Onfasprodil and ketamine can be attributed to their distinct interactions with the NMDA receptor.







Ketamine acts as a non-selective, open-channel blocker of the NMDA receptor.[1][2] By physically obstructing the ion channel, it prevents the influx of calcium ions, leading to a broad disruption of glutamatergic neurotransmission.[2] This non-selective blockade is believed to underlie its potent anesthetic, analgesic, and dissociative properties.[3] One prominent hypothesis for ketamine-induced dissociation is the "disinhibition" of cortical pyramidal neurons. [2] Ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons, reducing their firing rate and, in turn, disinhibiting pyramidal neurons, which leads to a surge in cortical glutamate release.[2]

Onfasprodil, on the other hand, is a negative allosteric modulator that selectively targets the NR2B subunit of the NMDA receptor.[4][5] Instead of blocking the channel directly, it binds to an allosteric site, modulating the receptor's function. This targeted approach is hypothesized to preserve physiological NMDA receptor function to a greater extent than non-selective blockers like ketamine, potentially contributing to its more favorable side-effect profile, including attenuated dissociative effects.[6][7]

## **Comparative Data on Dissociative Effects**

A pivotal phase 2, randomized, placebo-controlled, proof-of-concept study (NCT03756129) provided a head-to-head comparison of the dissociative effects of Onfasprodil and ketamine in patients with treatment-resistant depression.[6][8]



| Parameter                                              | Onfasprodil<br>(0.16 mg/kg)                                         | Onfasprodil<br>(0.32 mg/kg)                                            | Ketamine (0.5<br>mg/kg)        | Placebo |
|--------------------------------------------------------|---------------------------------------------------------------------|------------------------------------------------------------------------|--------------------------------|---------|
| Incidence of Dissociation                              | 23.8% (5/21<br>patients)[6]                                         | 26.3% (5/19<br>patients)[6][7]                                         | 50.0% (5/10<br>patients)[6][7] | N/A     |
| Maximum Mean Change in CADSS Total Score               | ≤5[6]                                                               | ≤5[6]                                                                  | 10.30[6]                       | N/A     |
| Time to Onset of Dissociation (hours)                  | 0 - 0.7[6]                                                          | 0 - 0.7[6]                                                             | 0.1 - 0.2[6]                   | N/A     |
| Time to Resolution of Dissociation (hours after onset) | 1.6 - 7.0[6]                                                        | 1.6 - 7.0[6]                                                           | 0.8 - 2.3[6]                   | N/A     |
| Common<br>Treatment-<br>Emergent<br>Adverse Events     | Dizziness (14.3%), transient amnesia (14.3%), somnolence (11.4%)[6] | Dizziness (14.3%), transient amnesia (14.3%), somnolence (11.4%)[6][9] | Dissociation<br>(50.0%)[6]     | N/A     |

CADSS: Clinician-Administered Dissociative States Scale

# **Experimental Protocols**

The primary clinical evidence for this comparison comes from a phase 2 study in treatment-resistant depression.

Study Design: A randomized, double-blind, placebo- and active-controlled trial.



Participants: Adults with a diagnosis of major depressive disorder who had not responded to at least two previous antidepressant treatments.

#### Interventions:

- Onfasprodil 0.16 mg/kg or 0.32 mg/kg administered as a 40-minute intravenous infusion.[8]
- Ketamine 0.5 mg/kg administered as a 40-minute intravenous infusion.[8]
- Placebo administered as a 40-minute intravenous infusion.[8]

Assessment of Dissociative Effects: The Clinician-Administered Dissociative States Scale (CADSS) was used to measure the severity of dissociative symptoms. The CADSS is a 27-item scale that assesses depersonalization, derealization, and amnesia.[10]

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct signaling pathways of Onfasprodil and ketamine and the general workflow of the comparative clinical trial.



Click to download full resolution via product page

Signaling pathways of Ketamine and Onfasprodil.





Click to download full resolution via product page

Workflow of the comparative clinical trial.

### Conclusion

The available evidence strongly indicates that Onfasprodil possesses a significantly more favorable profile regarding dissociative effects when compared to ketamine. Its selective mechanism as a negative allosteric modulator of the NR2B subunit likely underpins its ability to achieve therapeutic effects with a reduced burden of dissociative and psychotomimetic side effects. This distinction is critical for the development of novel glutamatergic modulators for neuropsychiatric disorders, where minimizing disruptive psychoactive effects is a key therapeutic goal. Further research is warranted to fully elucidate the long-term safety and efficacy of Onfasprodil and to explore its potential in a broader range of clinical applications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. derangedphysiology.com [derangedphysiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) PMC [pmc.ncbi.nlm.nih.gov]
- 4. Onfasprodil Wikipedia [en.wikipedia.org]
- 5. Onfasprodil Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. Rapid Onset and Sustained Efficacy of Onfasprodil (MIJ821), a Novel NR2B Negative Allosteric Modulator, in Patients With Treatment-Resistant Depression: A Phase 2, Randomized, Placebo-Controlled, Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ketamine and Dissociation: What is it? | Principium in NYC-Greenwich-LA [principiumpsychiatry.com]
- To cite this document: BenchChem. [Onfasprodil and Ketamine: A Comparative Analysis of Dissociative Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830910#comparing-the-dissociative-effects-of-onfasprodil-and-ketamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com